

peer-reviewed studies on 2-(1-Pyrrolidinyl)nicotinic acid analogs

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Compound of Interest

Compound Name: **2-(1-Pyrrolidinyl)nicotinic acid**

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A comparative analysis of peer-reviewed studies on **2-(1-Pyrrolidinyl)nicotinic acid** analogs and related heterocyclic compounds reveals a diverse range of pharmacological activities, from anti-inflammatory effects to modulation of nicotinic acetylcholine receptors (nAChRs). This guide synthesizes key findings, presenting comparative data on their biological performance and detailing the experimental methodologies employed.

Comparison of Biological Activities

Research into nicotinic acid and pyrrolidine derivatives has uncovered their potential in various therapeutic areas. The following tables summarize the quantitative data from several key studies, highlighting the structure-activity relationships and pharmacological effects of these analogs.

Anti-inflammatory and Vasorelaxant Activity

A series of nicotinic acid derivatives have been investigated for their anti-inflammatory properties, showing significant inhibition of inflammatory mediators.^[1] Concurrently, thionicotinic acid analogs have demonstrated potent vasorelaxant and antioxidant effects.^{[2][3]}

Compound/Analog	Biological Activity	In Vitro/In Vivo Model	Key Findings
Nicotinic Acid Derivatives (4d, 4f, 4g, 4h, 5b)	Anti-inflammatory	LPS/INF γ -stimulated RAW 264.7 macrophages; Carrageenan-induced arthritis in rats	Potent nitrite inhibition (MTT results: 86.109 \pm 0.51 to 119.084 \pm 0.09); Comparable inhibition of TNF- α , IL-6, iNOS, and COX-2 to ibuprofen. [1]
2-(1-adamantylthio)nicotinic acid (6)	Vasorelaxant & Antioxidant	Phenylephrine-induced contraction of rat thoracic aorta; DPPH and SOD assays	Most potent vasorelaxant with an ED ₅₀ of 21.3 nM; also the most potent antioxidant in the DPPH assay. [2] [3]

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

Analogs featuring a pyrrolidinyl group have been synthesized and evaluated as ligands for neuronal nAChRs, with a focus on the $\alpha 4\beta 2$ subtype, a key target in neurodegenerative diseases and nicotine addiction.[\[4\]](#)[\[5\]](#)

Compound/Analog	Target Receptor	Binding Affinity (Ki)	Selectivity
(S)-2-isopropylideneaminoxy-methyl-1-methylpyrrolidine	$\alpha 4\beta 2$ nAChR	Submicromolar affinity	Remarkable selectivity over $\alpha 7$ and muscarinic receptors. [4]
(Z)-(S)-2-ethylideneaminoxyethyl-1-methylpyrrolidine	$\alpha 4\beta 2$ nAChR	Submicromolar affinity	Remarkable selectivity over $\alpha 7$ and muscarinic receptors. [4]
7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane (2)	$\alpha 4\beta 2$ nAChR	High affinity	Selectively activates the $(\alpha 4)2(\beta 2)3$ stoichiometry of the $\alpha 4\beta 2$ nAChR.[5]
2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuran (12)	$\alpha 4\beta 2$ nAChR	High affinity	Characterized for functional activity at two $\alpha 4\beta 2$ stoichiometries.[5]

Other Receptor Interactions and Biological Effects

The versatility of the pyrrolidine and nicotinic acid scaffolds is further demonstrated by their interaction with other receptors, such as adrenoceptors and peroxisome proliferator-activated receptors (PPARs), and their potential application in cardiovascular and metabolic diseases.[6] [7]

Compound/Analog	Target Receptor/Activity	Key Findings
1-[3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl]-pyrrolidin-2-one (7)	α1-Adrenoceptor	Highest affinity for α1-AR with a pKi of 7.13.[6]
1-[3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl]-pyrrolidin-2-one (18)	α2-Adrenoceptor	Highest affinity for α2-AR with a pKi of 7.29.[6]
1-[3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl]-pyrrolidin-2-one (13)	Antiarrhythmic Activity	Highest prophylactic antiarrhythmic activity in epinephrine-induced arrhythmia in rats (ED50 = 1.0 mg/kg iv).[6]
N-4-trifluoromethyl-pyrimidinyl pyrrolidine acid analog (4i)	PPAR α / γ Agonist	Potent dual PPAR α / γ agonist; efficacious in lowering fasting glucose and triglyceride levels in diabetic db/db mice.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the reviewed studies.

In Vitro Anti-inflammatory Assays[1]

- Cell Culture: RAW 264.7 macrophage cells were used.
- MTT Assay: To assess cell viability and the inhibitory effect of the compounds on cell proliferation.
- Griess Assay: To measure nitrite concentration in the cell culture supernatant as an indicator of nitric oxide production.
- Cytokine Measurement: Levels of TNF- α , IL-6, iNOS, and COX-2 in LPS/INF γ -stimulated macrophages were evaluated to determine the anti-inflammatory potency of the compounds.

In Vivo Anti-inflammatory Model[1]

- Animal Model: Carrageenan-induced arthritis in rats was used to evaluate the in vivo anti-inflammatory activity of the synthesized compounds.
- Ulcerogenic Profile: The gastric mucosa of the rats was examined to assess the ulcerogenic side effects of the compounds.

Radioligand Binding Assays for nAChRs[4][5]

- Receptor Source: Membranes from cells expressing specific nAChR subtypes (e.g., $\alpha 4\beta 2$, $\alpha 3\beta 4$).
- Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [3 H]-epibatidine) is used.
- Procedure: The ability of the test compounds to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).

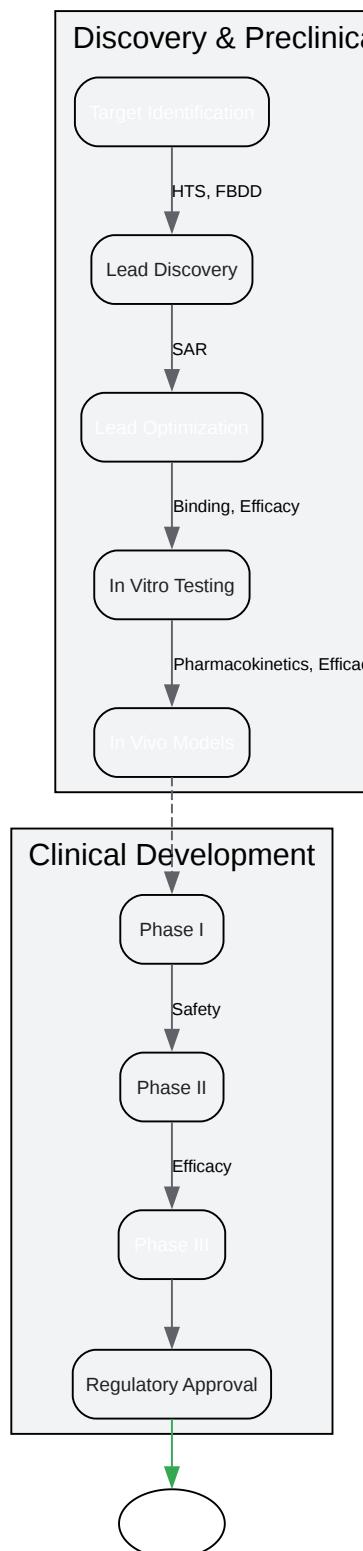
Functional Characterization of nAChR Ligands[5]

- Expression System: Xenopus oocytes or mammalian cell lines are used to express the nAChR subtypes of interest.
- Electrophysiology: Two-electrode voltage clamp or patch-clamp techniques are used to measure the ion currents elicited by the application of the test compounds. This allows for the characterization of the compounds as agonists, partial agonists, or antagonists.

Visualizations

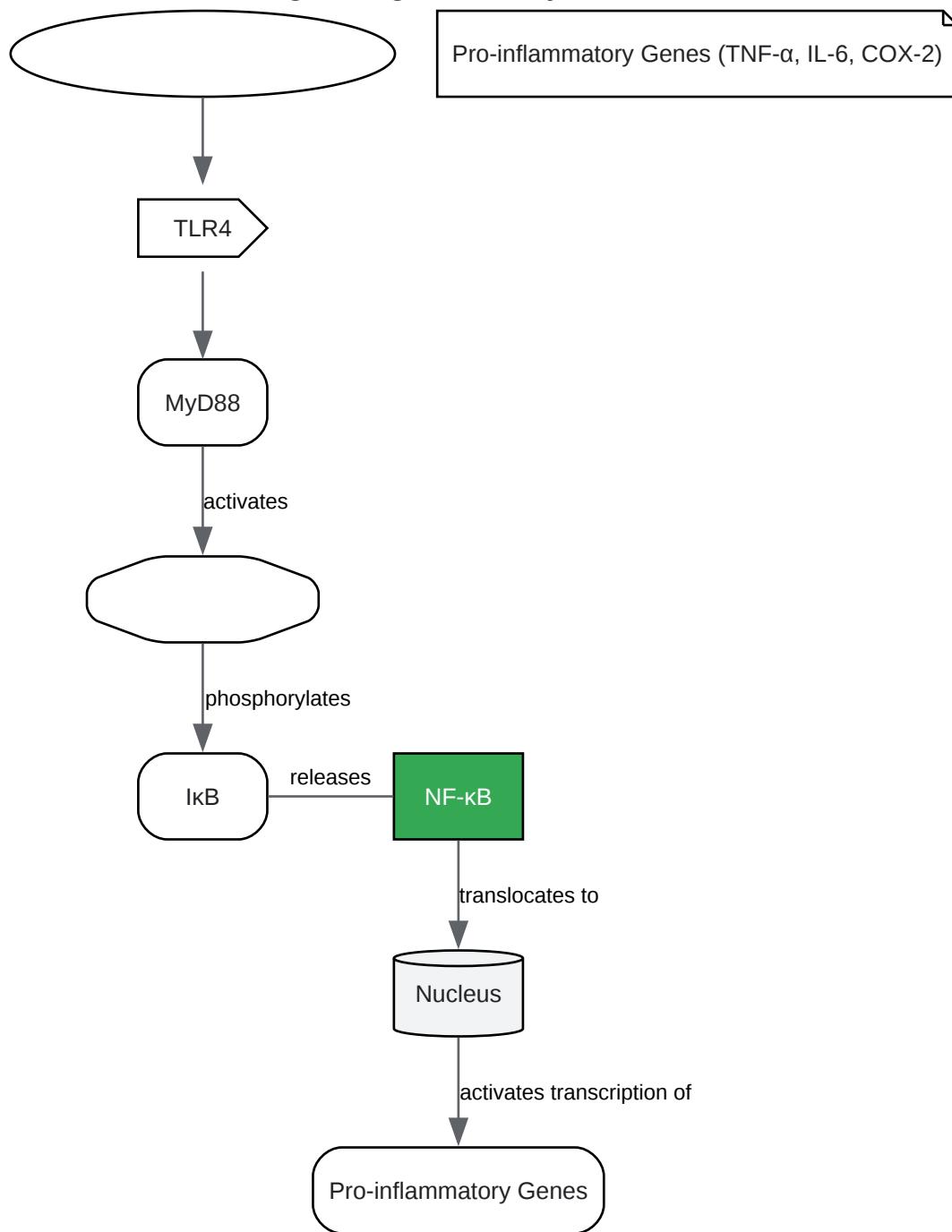
The following diagrams illustrate key concepts and workflows relevant to the research on **2-(1-Pyrrolidinyl)nicotinic acid** analogs and their derivatives.

General Drug Discovery and Development Workflow

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Caption: A generalized workflow for drug discovery and development.

NF-κB Signaling Pathway in Inflammation



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Caption: A simplified diagram of the NF-κB signaling pathway.

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